4-(N,N-diethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Overview
Description
4-(N,N-diethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C18H25ClN4O3S2 and its molecular weight is 444.99. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The thiazolo[5,4-d]thiazole moiety, which is a central component of this compound, possesses appealing features for applications in organic electronics . Its fully π-conjugated structure contributes to excellent electronic properties.
- Notably, electroluminescent devices using 4b and 5b as host materials emit yellowish-green and yellow-green light, which is quite unique for organic small molecules. This demonstrates their potential as novel, low-weight, and fully organic dopants for EL devices .
- Researchers have developed synthetic methodologies to prepare 2,5-disubstituted 3a,6a-dihydro[1,3]thiazolo[4,5-d]-[1,3]thiazoles from readily available N-(1-amino-2,2-dichloroethyl)amides. These derivatives can be further functionalized for specific applications .
- Aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of semiconducting materials, are easily prepared. These modifications enhance their electronic properties and broaden their potential applications .
- Thiazolo[5,4-d]thiazole heterocycles play a role in photocatalysis. For instance, a reference polymer (CTF-NWU-2) functionalized with thiazolo[5,4-d]thiazole exhibited efficient electron-hole separation and transfer capabilities, making it promising for photocatalytic applications .
Organic Electronics and Optoelectronic Materials
Synthetic Methodologies and Derivatives
Photocatalysis and Covalent Triazine Frameworks
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that the molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity onHEK-293 (human embryonic kidney) cells , indicating some level of bioavailability .
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Action Environment
The synthesis of similar compounds often involves specific environmental conditions, suggesting that these factors could potentially influence the compound’s action .
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2.ClH/c1-4-22(5-2)27(24,25)14-8-6-13(7-9-14)17(23)20-18-19-15-10-11-21(3)12-16(15)26-18;/h6-9H,4-5,10-12H2,1-3H3,(H,19,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQRQWFEVIJKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.